Biochemical Potency for Human cGAS: cGAS-IN-2 Demonstrates a 151-Fold Improvement Over cGAS-IN-1
cGAS-IN-2 inhibits the enzymatic activity of human cGAS (h-cGAS) with an IC50 of 0.01512 μM . In comparison, the earlier-generation inhibitor cGAS-IN-1 (Compound C20) demonstrates a substantially higher IC50 of 2.28 μM against the same human target (h-cGASFL) . This translates to a 151-fold difference in biochemical potency, positioning cGAS-IN-2 as a considerably more potent reagent for studying cGAS enzymatic function.
| Evidence Dimension | Biochemical Potency (IC50 against human cGAS) |
|---|---|
| Target Compound Data | 0.01512 μM (15.12 nM) |
| Comparator Or Baseline | cGAS-IN-1 (Compound C20): 2.28 μM |
| Quantified Difference | 151-fold (0.01512 μM vs. 2.28 μM) |
| Conditions | Cell-free biochemical assay with recombinant human cGAS (h-cGASFL) |
Why This Matters
Procurement of a higher-potency tool compound minimizes the concentration required to achieve desired target inhibition in biochemical studies, thereby reducing the risk of off-target effects associated with higher compound doses.
